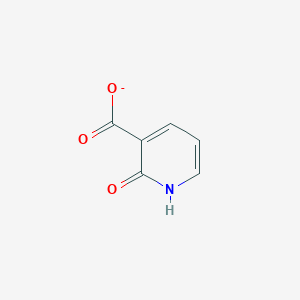

2-Hydroxynicotinic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxynicotinic acid, specifically 6-hydroxynicotinic acid, is a monohydroxypyridine that is the 6-hydroxy derivative of nicotinic acid. It is a compound of interest due to its role in various biochemical pathways, particularly in the degradation of nicotinic acid by aerobic bacteria .

準備方法

2-Hydroxynicotinic acid can be synthesized through several methods. One common synthetic route involves the hydroxylation of nicotinic acid. For instance, nicotinic acid can be converted to 6-hydroxynicotinate using nicotinate dehydrogenase, an enzyme found in certain Pseudomonas species . Another method involves the esterification of 5-hydroxynicotinic acid with ethanol in the presence of sulfuric acid, followed by refluxing and extraction .

化学反応の分析

2-Hydroxynicotinic acid undergoes various chemical reactions, including:

科学的研究の応用

Medicinal Chemistry

1.1 Anti-Cancer Properties

Recent studies have highlighted the potential of 2-hydroxynicotinic acid as an inhibitor of nicotinic acid phosphoribosyltransferase (NAPRT), a key enzyme in the NAD biosynthesis pathway. By inhibiting NAPRT, 2-HNA can deprive cancer cells of NAD, thereby sensitizing them to other anti-cancer agents such as NAMPT inhibitors. This cooperative effect has been demonstrated in various cancer cell lines, including ovarian and pancreatic cancers, where 2-HNA enhanced the efficacy of NAMPT inhibitors like FK866 .

Case Study: NAPRT Inhibition in Cancer Cells

- Objective : To evaluate the effectiveness of 2-HNA in combination with NAMPT inhibitors.

- Findings : In vitro studies showed that 2-HNA significantly increased cell death in NAPRT-expressing cancer cells when used alongside FK866, indicating its potential as a therapeutic agent in cancer treatment .

Agricultural Applications

2.1 Pesticide Development

This compound derivatives are recognized as important synthetic intermediates in the development of agricultural chemicals, particularly pesticides. The compound's ability to act as a growth factor for certain plant pathogens highlights its dual role in both promoting plant health and serving as a target for pest control strategies .

Table 1: Overview of Pesticidal Activity

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound Derivatives | Growth Inhibition | Various Plant Pathogens | |

| Nicotinic Acid Derivatives | Growth Promotion | Beneficial Soil Microbes |

Material Science

3.1 Polymorphism and Crystallization

The solid-state identity of this compound reveals it exists in multiple polymorphic forms, which can influence its solubility and stability. Understanding these polymorphs is crucial for optimizing the compound's use in pharmaceuticals and other applications .

Table 2: Polymorphic Forms of this compound

| Polymorph | Stability | Transition Temperature | Characteristics |

|---|---|---|---|

| Form I | Most stable | High | Preferred for high-temperature applications |

| Form II | Intermediate | Moderate | Converts to Form I upon heating |

| Form III | Less stable | Low | Transforms to Form II when heated |

| Form IV | Least stable | Variable | Requires specific conditions to stabilize |

作用機序

The mechanism of action of hydroxynicotinate involves its role as a substrate for specific enzymes. For example, 6-hydroxynicotinate 3-monooxygenase catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid to 2,5-dihydroxypyridine, with concomitant oxidation of NADH . This reaction involves the formation of a charge-transfer complex intermediate and the involvement of C4a-hydroperoxy-flavin and C4a-hydroxy-flavin intermediates .

類似化合物との比較

2-Hydroxynicotinic acid can be compared with other similar compounds such as:

Nicotinate (Nicotinic Acid): The parent compound from which hydroxynicotinate is derived.

2,5-Dihydroxypyridine: A product of the oxidation of hydroxynicotinate.

2,6-Dihydroxynicotinate: A further hydroxylated derivative of hydroxynicotinate.

This compound is unique due to its specific role in the degradation pathways of nicotinic acid and its involvement in various biochemical reactions that are not shared by all its derivatives.

特性

分子式 |

C6H4NO3- |

|---|---|

分子量 |

138.1g/mol |

IUPAC名 |

2-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C6H5NO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3H,(H,7,8)(H,9,10)/p-1 |

InChIキー |

UEYQJQVBUVAELZ-UHFFFAOYSA-M |

SMILES |

C1=CNC(=O)C(=C1)C(=O)[O-] |

正規SMILES |

C1=CNC(=O)C(=C1)C(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。